molecular formula C13H11N5O B11059544 2-{[4-(1H-tetrazol-1-yl)phenoxy]methyl}pyridine

2-{[4-(1H-tetrazol-1-yl)phenoxy]methyl}pyridine

Cat. No.: B11059544
M. Wt: 253.26 g/mol
InChI Key: UJPPASFLWYYDKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(1H-tetrazol-1-yl)phenoxy]methyl}pyridine is a chemical compound that features a tetrazole ring attached to a phenoxy group, which is further linked to a pyridine ringThe tetrazole ring is known for its stability and ability to mimic carboxylic acids, making it a valuable component in drug design and other chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[4-(1H-tetrazol-1-yl)phenoxy]methyl}pyridine typically involves the reaction of 4-(1H-tetrazol-1-yl)phenol with 2-chloromethylpyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less toxic solvents and reagents, can make the process more environmentally friendly .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the pyridine ring can yield nitro-substituted derivatives, while halogenation can produce halogenated pyridine compounds .

Mechanism of Action

The mechanism of action of 2-{[4-(1H-tetrazol-1-yl)phenoxy]methyl}pyridine is primarily related to its ability to interact with biological targets through non-covalent interactions. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, enhancing the compound’s binding affinity to enzymes and receptors. This interaction can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

  • 2-(4-(2H-tetrazol-5-yl)phenoxy)-5-chloro-3-fluoropyridine
  • 4-((4-(1H-tetrazol-1-yl)phenoxy)methyl)-2-(1-(5-ethylpyrimidin-2-yl)piperidin-4-yl)thiazole
  • 3,5-bis(1’,2’,4’-triazol-1’-yl)pyridine

Comparison: Compared to these similar compounds, 2-{[4-(1H-tetrazol-1-yl)phenoxy]methyl}pyridine is unique due to its specific combination of a tetrazole ring and a pyridine ring linked through a phenoxy group. This structure provides a balance of stability and reactivity, making it suitable for various applications in medicinal chemistry and material science .

Properties

Molecular Formula

C13H11N5O

Molecular Weight

253.26 g/mol

IUPAC Name

2-[[4-(tetrazol-1-yl)phenoxy]methyl]pyridine

InChI

InChI=1S/C13H11N5O/c1-2-8-14-11(3-1)9-19-13-6-4-12(5-7-13)18-10-15-16-17-18/h1-8,10H,9H2

InChI Key

UJPPASFLWYYDKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)COC2=CC=C(C=C2)N3C=NN=N3

Origin of Product

United States

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